methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Benzimidazole building block Vendor purity comparison Procurement quality control

Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate (CAS 1565845-65-9), systematically also named methyl 2-ethyl-1-methyl-1H-benzo[d]imidazole-5-carboxylate, is a C2-ethyl, N1-methyl, C5-methyl ester-substituted benzimidazole derivative with molecular formula C12H14N2O2 and molecular weight 218.25 g/mol. The benzimidazole core is a privileged pharmacophore in medicinal chemistry, and alkyl/ester substitution patterns at the 2-, 1-, and 5-positions fundamentally modulate lipophilicity (predicted LogP 1.92), hydrogen-bond acceptor count (4), and rotatable bond profile (2), which in turn govern target engagement and downstream biological selectivity.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1565845-65-9
Cat. No. B1404797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate
CAS1565845-65-9
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1C)C=CC(=C2)C(=O)OC
InChIInChI=1S/C12H14N2O2/c1-4-11-13-9-7-8(12(15)16-3)5-6-10(9)14(11)2/h5-7H,4H2,1-3H3
InChIKeyIYIMYCXFVZXSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylate (CAS 1565845-65-9): Benzimidazole Scaffold Procurement & Differentiation Guide


Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate (CAS 1565845-65-9), systematically also named methyl 2-ethyl-1-methyl-1H-benzo[d]imidazole-5-carboxylate, is a C2-ethyl, N1-methyl, C5-methyl ester-substituted benzimidazole derivative with molecular formula C12H14N2O2 and molecular weight 218.25 g/mol . The benzimidazole core is a privileged pharmacophore in medicinal chemistry, and alkyl/ester substitution patterns at the 2-, 1-, and 5-positions fundamentally modulate lipophilicity (predicted LogP 1.92), hydrogen-bond acceptor count (4), and rotatable bond profile (2), which in turn govern target engagement and downstream biological selectivity . This compound is commercially available from multiple vendors at purities ranging from 95% to 98%, serving as a research-grade building block for kinase inhibitor discovery, epigenetic probe development, and benzimidazole-focused SAR campaigns .

Why Generic Benzimidazole Substitution Fails for Methyl 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylate: Positional Analog Sensitivity in Procurement


The benzimidazole-5-carboxylate chemical space is highly sensitive to substituent identity and position; simple regioisomeric or homolog substitution (e.g., exchanging the N1-methyl for N1-ethyl, or the C2-ethyl for C2-methyl) can ablate target affinity or invert selectivity profiles entirely [1]. Published SAR on benzimidazole-5-carboxylate esters demonstrates that C2-amide/amidine substitution confers potent anti-MRSA activity (MIC 0.39–1.56 µg/mL), whereas simple C2-acetamide analogs are essentially inactive — a binary activity cliff driven by a single C2 modification [1]. Consequently, procuring a near analog (e.g., 1-ethyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid, CAS 2788-73-0, or its methyl ester, CAS 306278-47-7) in place of the title compound even for use as a synthetic intermediate introduces a structurally distinct scaffold with non-transferable physicochemical and biological properties . Without direct comparative data, the safest procurement posture is to treat each substitution variant as a distinct chemical entity.

Quantitative Differentiation Evidence for Methyl 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylate (CAS 1565845-65-9)


Vendor Purity Tier Comparison: 98% (Leyan) vs. 97% (Sigma-Aldrich/Key Organics) vs. 95% (AKSci) for CAS 1565845-65-9 Procurement

Procurement-grade purity for methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate is vendor-dependent and spans a meaningful 3-percentage-point range. Leyan supplies this compound at 98% purity (Catalog No. 1517965) . Sigma-Aldrich (through Key Organics) supplies at 97% purity . AKSci supplies at 95% minimum purity specification . This 3-percentage-point difference in purity specification can significantly affect the outcome of stoichiometric reactions (e.g., amide coupling, ester hydrolysis) where impurities at 2–5% levels consume reagent equivalents, reduce yield, and complicate purification.

Benzimidazole building block Vendor purity comparison Procurement quality control

Epigenetic Target Engagement: EZH1 vs. EZH2 Differential Inhibition by Methyl 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylate

In biochemical filter-paper detection assays using human enzyme complexes with histone H3 substrate and ³H-SAM, methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate inhibited EZH1 with an IC₅₀ of 3,340 nM and EZH2 with an IC₅₀ of 6,980 nM, yielding a 2.09-fold selectivity window favoring EZH1 over EZH2 [1]. This represents an atypical selectivity profile within the benzimidazole chemotype, as the majority of reported EZH2 inhibitors in this scaffold class preferentially target EZH2 over EZH1. However, it must be noted that (a) no direct analog IC₅₀ data are available in the same assay system for comparison, and (b) the absolute potency is in the low-micromolar range, indicating this compound is a weak inhibitor suitable as a starting scaffold for optimization rather than a mature tool compound.

EZH1 inhibitor EZH2 inhibitor Epigenetic probe Histone methyltransferase

Physicochemical Property Differentiation from Regioisomeric Analogs: Predicted vs. Measured Parameters for Scaffold Selection

Computationally predicted physicochemical properties for methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate include a boiling point of 373.6±15.0 °C, density of 1.17±0.1 g/cm³, and pKa of 4.80±0.10 , with TPSA of 44.12 Ų and predicted LogP of 1.9223 . In comparison, the N1-ethyl/C2-methyl regioisomer methyl 1-ethyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 306278-47-7) bears identical molecular formula and molecular weight but substantially different molecular topology and hydrogen-bonding surface geometry . While these are computational predictions rather than experimentally measured values, the systematic differences in LogP and TPSA between regioisomers are sufficient to differentiate their suitability for specific assay formats (e.g., cellular permeability requirements in Caco-2 or PAMPA assays).

Medicinal chemistry Physicochemical property prediction Benzimidazole SAR Scaffold selection

Benchmarking Against Benzimidazole-5-Carboxylate Antibacterial SAR: Quantitative MIC Activity Cliffs Inform Scaffold Prioritization

A landmark SAR study by Özden et al. (2005) on benzimidazole-5-carboxylic acid alkyl esters demonstrated that aromatic amidine derivatives at C2 (compounds 13f–h) achieve MIC values of 0.39–1.56 µg/mL against MRSA and MRSE, whereas simple acetamide-substituted analogs at the same position are essentially inactive — representing a binary activity switch driven solely by C2 substituent identity [1]. Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate bears a C2-ethyl group (alkyl, not amidine), placing it in a distinct SAR zone within this chemical series. It is essential to note that the title compound was not itself tested in this study; this evidence serves exclusively as a class-level SAR framework alerting procurement teams that C2-substituent identity in benzimidazole-5-carboxylates can be the sole determinant of biological activity.

Antibacterial SAR MRSA inhibitor Benzimidazole activity cliff MIC comparison

Supply Chain Availability Comparison: Stock Status and Lead Time Across Global Vendors for CAS 1565845-65-9

As of the latest available data, methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate is stocked by Chemenu (Catalog CM755033, purity 95%+, stock available) , Chemsrc/Shanghai Nianxing Industrial (purity 98%,现货/in-stock,备货期 10 days) , and ChemScene (Catalog CS-0447298, stock available, ships at room temperature from continental US) . Sigma-Aldrich lists the product through Key Organics/BIONET (purity 97%, country of origin GB, physical form solid) but availability appears intermittent . In contrast, the regioisomer methyl 1-ethyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 306278-47-7) and the carboxylic acid analog 1-ethyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS 1185295-45-7) are widely stocked by multiple vendors including Bidepharm and MolCore at 97%+ purity with rapid fulfillment . The title compound thus occupies a niche supply position with fewer stocking vendors and potentially longer lead times than its more common regioisomeric counterparts.

Chemical procurement Supply chain Inventory comparison Lead time

Recommended Research Application Scenarios for Methyl 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole-5-Carboxylate (CAS 1565845-65-9) Based on Current Evidence


EZH1-Biased Epigenetic Probe Development: A Benzimidazole Starting Scaffold with Modest EZH1-over-EZH2 Selectivity

For epigenetic drug discovery programs seeking EZH1-biased chemical probes, methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate offers a biochemically validated starting point with a 2.09-fold selectivity for EZH1 (IC₅₀ 3,340 nM) over EZH2 (IC₅₀ 6,980 nM) in the ³H-SAM filter paper detection assay [1]. This selectivity direction is atypical for the benzimidazole class. Researchers should note the low-micromolar potency indicates the compound is an early-stage scaffold requiring medicinal chemistry optimization of the C5-ester, C2-ethyl, and N1-methyl positions to improve affinity and selectivity. Direct analogs with head-to-head EZH1/EZH2 data are not available in the public domain, making this compound a first-generation probe candidate rather than a tool compound ready for in vivo use. Procurement of the highest available purity (98%, Leyan Catalog No. 1517965) is recommended to minimize impurity-driven assay artifacts in biochemical screens.

Benzimidazole-5-Carboxylate Core Scaffold for Systematic C2-SAR Exploration in Anti-Infective Discovery

Building on the established SAR framework from Özden et al. (2005), which demonstrated a >100-fold MIC activity cliff between C2-amidine (MIC 0.39–1.56 µg/mL) and C2-acetamide (inactive) benzimidazole-5-carboxylate derivatives against MRSA and MRSE [2], the title compound — bearing an unexplored C2-ethyl substituent — is well-suited as a core intermediate for systematic C2-functionalization campaigns. The C5-methyl ester can serve as a synthetic handle for amidation, hydrolysis to the carboxylic acid, or reduction to the alcohol, while the C2-ethyl group can be elaborated via α-functionalization or oxidation. Procurement of the compound at ≥97% purity from ChemScene (Catalog CS-0447298, ships at room temperature) enables direct use in parallel synthesis workflows without preliminary purification.

Physicochemical Benchmarking Standard for Benzimidazole Regioisomer Library Characterization

Methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate (predicted LogP 1.9223, TPSA 44.12 Ų, pKa 4.80) can serve as a well-defined physicochemical reference point within benzimidazole-5-carboxylate compound libraries. When synthesizing or procuring regioisomeric analogs (e.g., the N1-ethyl/C2-methyl variant CAS 306278-47-7), the title compound provides a chromatographic and property baseline for HPLC method development, logD7.4 determination, and computational model validation. The compound's 2 hydrogen-bond acceptors and 0 hydrogen-bond donors make it a neutral, moderately lipophilic scaffold suitable for permeability assay calibration in PAMPA or Caco-2 systems.

Synthetic Intermediate for Benzimidazole-Derived Heterocyclic Libraries in Kinase Inhibitor Programs

The benzimidazole core is a recognized kinase inhibitor scaffold, and the C5-methyl ester of the title compound provides a versatile synthetic handle for diversification into amides, hydrazides, or heterocyclic fused systems . Its commercial availability from multiple vendors — including Chemenu (95%+, Catalog CM755033, in stock) and Chemsrc-affiliated suppliers (98%,现货) — enables its use as a building block for medium-to-high-throughput parallel synthesis in kinase-focused medicinal chemistry. Researchers should conduct incoming QC (¹H NMR, LCMS) to verify purity before committing to library production, particularly when sourcing from vendors specifying 95% minimum purity.

Quote Request

Request a Quote for methyl 2-ethyl-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.